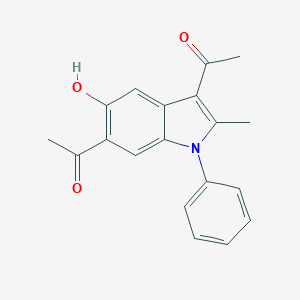
1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone is a chemical compound that belongs to the indole family. It is commonly known as AMPI and has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of AMPI is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. AMPI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
AMPI has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. AMPI has also been found to inhibit the growth and proliferation of tumor cells. In addition, AMPI has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
AMPI has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. AMPI is also stable under normal laboratory conditions. However, there are some limitations to using AMPI in lab experiments. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on AMPI. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of AMPI and its effects on neuronal function. Another area of interest is the development of novel derivatives of AMPI with improved efficacy and reduced toxicity. Additionally, the potential use of AMPI as a diagnostic tool for cancer and other diseases warrants further investigation.
Conclusion
In conclusion, AMPI is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anticancer, antitumor, and anti-inflammatory activities and has neuroprotective effects. AMPI has several advantages for lab experiments, but its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations. Future research on AMPI should focus on its potential use in the treatment of neurodegenerative diseases, the development of novel derivatives, and its use as a diagnostic tool.
合成法
The synthesis of AMPI involves the condensation of 3-acetylindole and 3-bromoacetophenone in the presence of a base. The reaction yields AMPI as a yellow solid with a melting point of 242-244°C. The purity of AMPI can be determined by thin-layer chromatography or high-performance liquid chromatography.
科学的研究の応用
AMPI has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. AMPI has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC名 |
1-(3-acetyl-5-hydroxy-2-methyl-1-phenylindol-6-yl)ethanone |
InChI |
InChI=1S/C19H17NO3/c1-11-19(13(3)22)16-10-18(23)15(12(2)21)9-17(16)20(11)14-7-5-4-6-8-14/h4-10,23H,1-3H3 |
InChIキー |
JYVGLCIBWIDSAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)O)C(=O)C |
正規SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)